molecular formula C10H8Cl2N2S B15092888 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline

3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline

Katalognummer: B15092888
Molekulargewicht: 259.15 g/mol
InChI-Schlüssel: WVUWYUSQQDYISN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

The synthesis of 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline typically involves the reaction of 3,5-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of thiourea and substituted thioamides in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dioxane at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger-scale production with considerations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.

Wirkmechanismus

The mechanism of action of 3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3,5-Dichloro-N-(1,3-thiazol-5-ylmethyl)aniline can be compared with other thiazole derivatives, such as:

Eigenschaften

Molekularformel

C10H8Cl2N2S

Molekulargewicht

259.15 g/mol

IUPAC-Name

3,5-dichloro-N-(1,3-thiazol-5-ylmethyl)aniline

InChI

InChI=1S/C10H8Cl2N2S/c11-7-1-8(12)3-9(2-7)14-5-10-4-13-6-15-10/h1-4,6,14H,5H2

InChI-Schlüssel

WVUWYUSQQDYISN-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(C=C1Cl)Cl)NCC2=CN=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.